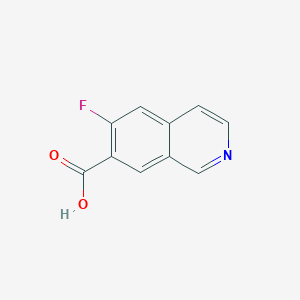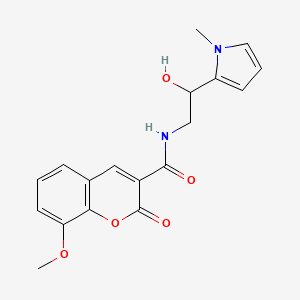![molecular formula C24H26N4O4 B2578708 3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034463-74-4](/img/structure/B2578708.png)
3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the class of heterocyclic compounds These are compounds that contain a ring structure composed of at least one atom other than carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the benzofuran moiety: : This step involves the cyclization of phenols with reactive carbonyl compounds under acidic conditions.
Piperidine integration: : The piperidin-4-yl group is introduced using nucleophilic substitution reactions, often involving a halogenated intermediate.
Coupling of the pyrido[2,3-d]pyrimidinone core: : This can be achieved via condensation reactions with the appropriately substituted pyrimidinone precursors.
Final assembly: : The intermediate compounds are coupled, typically using esterification or amide formation reactions under controlled conditions.
Industrial Production Methods
For large-scale production, the industrial synthesis might employ more efficient catalysts and optimized reaction conditions to improve yield and cost-effectiveness. Continuous flow reactors and automated systems could be used to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran moiety, producing quinones or other oxidized derivatives.
Reduction: : Reduction reactions can target the pyridine or pyrimidine rings, leading to the formation of more saturated heterocycles.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, to introduce various functional groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogens, alkyl halides, sulfonyl chlorides under varying temperatures and solvent conditions.
Major Products
Oxidized derivatives such as quinones.
Reduced heterocyclic compounds.
Substituted compounds with diverse functional groups like ethers, halides, or sulfonates.
Applications De Recherche Scientifique
The compound is of great interest in various fields of research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or neuroprotective effects.
Industry: : Could be used in the development of new materials or as a precursor in the manufacture of specialized chemicals.
Mécanisme D'action
Mechanism by which the compound exerts its effects
The precise mechanism of action will depend on the biological or chemical context, but generally involves:
Molecular targets: : Likely interacts with enzymes or receptors due to its complex structure.
Pathways involved: : Could modulate signaling pathways by binding to specific proteins or altering the redox state within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)oxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one: : Different positioning of functional groups.
3-(1-(2-((3,4-dihydro-2H-pyran-7-yl)oxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one: : Variation in the oxygen-containing heterocycle.
Unique Aspects
The specific substitution pattern in 3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can impart unique biological activity or chemical reactivity, distinguishing it from its analogs.
And there we have it
Propriétés
IUPAC Name |
3-[1-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-24(2)13-16-5-3-7-19(21(16)32-24)31-14-20(29)27-11-8-17(9-12-27)28-15-26-22-18(23(28)30)6-4-10-25-22/h3-7,10,15,17H,8-9,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHMIFKZRFGCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(CC3)N4C=NC5=C(C4=O)C=CC=N5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2578628.png)
![2-[(4-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2578629.png)

![2-Chloro-1-[7-(4-propan-2-yloxybenzoyl)-2,7-diazaspiro[4.5]decan-2-yl]ethanone](/img/structure/B2578633.png)






![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(1H-imidazol-4-ylsulfonyl)-1,4-diazepane](/img/structure/B2578645.png)


